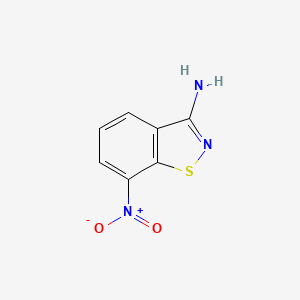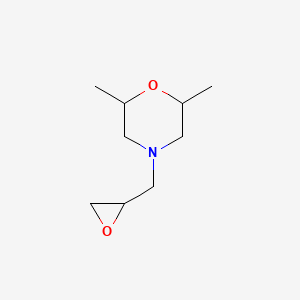
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
Übersicht
Beschreibung
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a chemical compound with the molecular formula C9H17NO2 . It is an organophosphorus compound used as a corrosion inhibitor and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxirane .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a predicted melting point of 33.49° C, a predicted boiling point of 230.1° C at 760 mmHg, a predicted density of 1.0 g/cm3, and a predicted refractive index of n20D 1.47 .Wissenschaftliche Forschungsanwendungen
Green Polymerization
- 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (OMM) has been utilized in the green polymerization process. The monomer is synthesized by reacting morpholine with epichlorohydrine, followed by treatment with sodium hydroxide. Green polymerization of OMM is achieved using an activated smectite clay catalyst, Maghnite-H+, as a proton source. This approach is significant for its environmentally friendly methodology and the potential application in various industrial processes (Seghier & Belbachir, 2016).
Antifungal Agents
- Derivatives of morpholine, specifically 2-(2-oxo-morpholin-3-yl)-acetamide, show promising antifungal activity against Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core enhances plasmatic stability while maintaining antifungal efficacy. These compounds represent a potential area of exploration in antifungal drug development (Bardiot et al., 2015).
Synthesis of Sulfur-Containing Propan-2-ols
- The reaction of OMM with aromatic dithiols results in the formation of new substituted sulfur-containing propan-2-ols. This reaction demonstrates the versatility of OMM in synthesizing novel organic compounds, following the Krasuskii rule for oxirane ring opening (Mesropyan et al., 2009).
Enantiopure Morpholines Synthesis
- Enantiopure 2,6-disubstituted morpholines can be synthesized from chiral, nonracemic oxiranes with nitrogen nucleophiles. This process involves solid-liquid phase-transfer catalysis (SL-PTC) conditions, demonstrating the potential of OMM in producing morpholine skeletons for pharmaceuticals and as chiral tools (Penso et al., 2008).
Regioselective O-Sulfonylation
- The synthesis of enantiopure morpholines is facilitated through regioselective O-sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides. This process highlights the chemical properties of OMM in contributing to the formation of morpholines, which are valuable in pharmaceutical and agrochemical synthesis (Foschi et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUGTDPHXUKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284301 | |
| Record name | 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90950-33-7 | |
| Record name | NSC36617 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


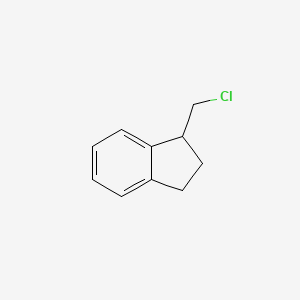
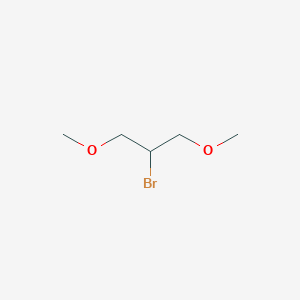

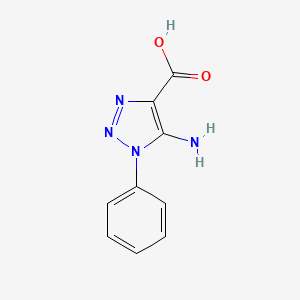


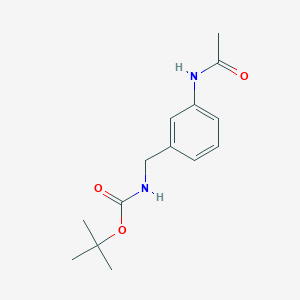
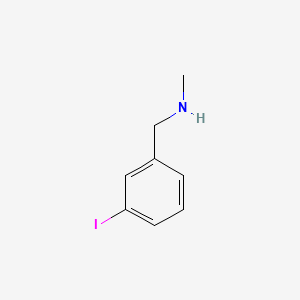

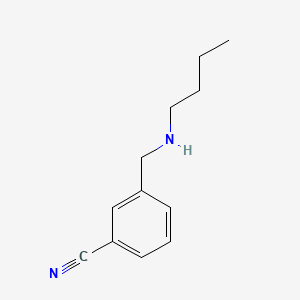

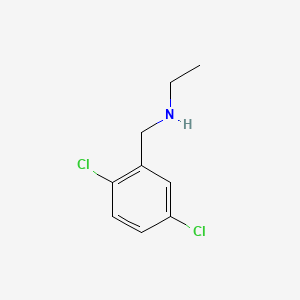
![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)
